1,5-Dimethylphenanthrene

Descripción general

Descripción

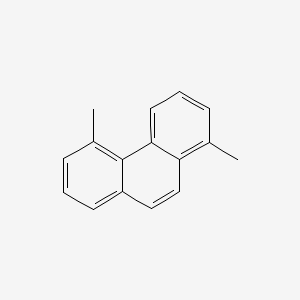

1,5-Dimethylphenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄ . It is a derivative of phenanthrene, where two methyl groups are attached at the 1 and 5 positions of the phenanthrene ring system. This compound is known for its unique structural properties and is often studied in the context of organic chemistry and environmental science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,5-Dimethylphenanthrene can be synthesized through various methods. One common approach involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . This method allows for the regiospecific synthesis of dimethylated phenanthrenes.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques, including metal-catalyzed cross-coupling reactions and selective functionalization of phenanthrene derivatives.

Análisis De Reacciones Químicas

Types of Reactions: 1,5-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenanthrene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions, leading to the formation of nitro or halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed:

Oxidation: Quinones and other oxidized phenanthrene derivatives.

Reduction: Reduced phenanthrene derivatives.

Substitution: Nitro, halogenated, and other substituted phenanthrene derivatives.

Aplicaciones Científicas De Investigación

Chemical Research

Model Compound for PAHs:

1,5-DMP serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons. Its structural characteristics allow researchers to investigate the behavior of PAHs under various chemical conditions, including oxidation and reduction reactions.

Synthesis of Organic Molecules:

This compound is utilized in organic synthesis, particularly in the production of more complex organic molecules. The directed ortho metalation (DoM) method followed by Suzuki–Miyaura cross-coupling reactions is one common synthetic route for 1,5-DMP.

Environmental Science

Biodegradation Studies:

Research on the biodegradation and adsorption properties of 1,5-DMP contributes to understanding the environmental impact of PAHs. Studies indicate that its degradation can be influenced by microbial activity, which is crucial for assessing pollution levels in ecosystems .

Sedimentary Processes:

1,5-DMP is also studied in sedimentary processes involving aromatic hydrocarbons. It acts as a probe to understand petroleum formation and the maturity parameters of crude oils and shales, highlighting its significance in geological studies .

Industrial Applications

Production of Dyes and Pigments:

In industrial settings, 1,5-DMP is used in the production of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations that require stable colorants.

Ink Production:

The compound has been explored as a component in ink formulations due to its stability and reactivity. Its derivatives may enhance the performance characteristics of inks used in printing technologies .

Case Studies

Study on Acute Toxicity:

A study investigated the acute toxicity of several PAHs including 1,5-DMP. The findings indicated that toxicity responses varied significantly among different compounds, emphasizing the need for comprehensive toxicity assessments when evaluating environmental risks associated with PAHs .

Sedimentary Hydrocarbon Analysis:

Research focusing on sedimentary processes highlighted how methylated phenanthrenes like 1,5-DMP can serve as markers for land-plant-derived hydrocarbons in severely biodegraded oils. This application underscores its utility in geological and environmental studies .

Mecanismo De Acción

The mechanism of action of 1,5-Dimethylphenanthrene involves its interaction with various molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to potential toxic effects. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular processes through its interactions with enzymes and receptors involved in xenobiotic metabolism .

Comparación Con Compuestos Similares

- 1,4-Dimethylphenanthrene

- 1,7-Dimethylphenanthrene

- 2,3-Dimethylphenanthrene

- 2,7-Dimethylphenanthrene

Comparison: 1,5-Dimethylphenanthrene is unique due to the specific positions of the methyl groups on the phenanthrene ring. This structural difference can influence its chemical reactivity, physical properties, and biological activities compared to other dimethylphenanthrene isomers. For example, the steric interactions and electronic effects of the methyl groups at the 1 and 5 positions can lead to different reactivity patterns and environmental behaviors .

Actividad Biológica

1,5-Dimethylphenanthrene (1,5-DMP) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula . It is a derivative of phenanthrene with methyl groups positioned at the 1 and 5 locations on its aromatic ring. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including environmental science and medicinal chemistry.

- Molecular Weight : 206.2824 g/mol

- CAS Registry Number : 66271-87-2

- IUPAC Name : this compound

- InChI Key : IEIXYWLBBKHPSQ-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits various biological activities due to its structural characteristics. Research has focused on its potential effects in several areas:

1. Toxicological Studies

1,5-DMP has been studied for its toxicological effects, particularly concerning its potential as an environmental pollutant. As a PAH, it can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to genotoxicity.

Table 1: Toxicological Effects of this compound

| Study | Effect Observed | Methodology |

|---|---|---|

| DNA damage | In vitro assays on human cell lines | |

| Cytotoxicity | MTT assay in various cell lines | |

| Mutagenicity | Ames test |

2. Antioxidant Activity

Research indicates that 1,5-DMP may exhibit antioxidant properties. Its ability to scavenge free radicals could contribute to protective effects against oxidative stress.

Table 2: Antioxidant Activity Measurements

The mechanism by which this compound exerts its biological effects involves several pathways:

- Metabolic Activation : It is metabolized by cytochrome P450 enzymes to form reactive metabolites that can bind to DNA and proteins.

- Enzyme Interactions : The compound may inhibit certain enzymes involved in detoxification processes, leading to increased cellular stress and potential cytotoxicity.

Case Studies

Several case studies have explored the biological implications of 1,5-DMP:

- Case Study 1 : A study conducted on the cytotoxic effects of PAHs showed that 1,5-DMP significantly inhibited cell proliferation in human lung cancer cells through apoptosis induction.

- Case Study 2 : Research on the environmental impact of PAHs highlighted that sediment samples containing high levels of 1,5-DMP correlated with increased rates of DNA strand breaks in aquatic organisms.

Propiedades

IUPAC Name |

1,5-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-5-4-8-15-14(11)10-9-13-7-3-6-12(2)16(13)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIXYWLBBKHPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC(=C3C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984805 | |

| Record name | 1,5-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66271-87-2 | |

| Record name | Phenanthrene, 1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066271872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.